LogP-Driven Flavor Profile Differentiation from Shorter-Chain Homologs
The lipophilicity of ethyl 2-acetylhexanoate, quantified by its calculated LogP, is a primary driver of its unique fruity, wine-like aroma. This property differentiates it from closely related 2-acetyl esters with shorter alkyl chains. A higher LogP value correlates with reduced water solubility and increased partitioning into the vapor phase or lipid-rich matrices, which directly impacts flavor release and perception in food and beverage applications .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.66 ± 0.3 |
| Comparator Or Baseline | Ethyl acetoacetate (CAS 141-97-9, C6): ACD/LogP = 0.31 |
| Quantified Difference | ΔLogP = +2.35 |
| Conditions | ACD/Labs Percepta Platform v14.00; computational prediction |
Why This Matters
A higher LogP value of 2.66 indicates a significantly more lipophilic character, which is directly linked to the compound's ability to impart a robust and distinct flavor profile that is not achievable with more polar, shorter-chain analogs like ethyl acetoacetate (LogP 0.31).
